2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride 2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride
Brand Name: Vulcanchem
CAS No.: 56287-43-5
VCID: VC18447409
InChI: InChI=1S/C16H23NO4.ClH/c1-16(20-14-4-2-3-5-15(14)21-16)6-10-18-11-7-17-8-12-19-13-9-17;/h2-5H,6-13H2,1H3;1H
SMILES:
Molecular Formula: C16H24ClNO4
Molecular Weight: 329.82 g/mol

2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride

CAS No.: 56287-43-5

Cat. No.: VC18447409

Molecular Formula: C16H24ClNO4

Molecular Weight: 329.82 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride - 56287-43-5

Specification

CAS No. 56287-43-5
Molecular Formula C16H24ClNO4
Molecular Weight 329.82 g/mol
IUPAC Name 4-[2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl]morpholin-4-ium;chloride
Standard InChI InChI=1S/C16H23NO4.ClH/c1-16(20-14-4-2-3-5-15(14)21-16)6-10-18-11-7-17-8-12-19-13-9-17;/h2-5H,6-13H2,1H3;1H
Standard InChI Key FZMAPSDTWRNFGZ-UHFFFAOYSA-N
Canonical SMILES CC1(OC2=CC=CC=C2O1)CCOCC[NH+]3CCOCC3.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-benzodioxole ring system, where two oxygen atoms are fused at the 1 and 3 positions of a benzene ring. A methyl group is attached at the 2-position of the benzodioxole core, while a 2-(2-morpholinoethoxy)ethyl chain extends from the same carbon . The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. Key structural attributes include:

  • Benzodioxole moiety: Imparts aromaticity and potential for π-π interactions.

  • Morpholinoethoxyethyl side chain: Introduces basicity via the morpholine nitrogen, which is protonated in the hydrochloride salt .

  • Stereoelectronic effects: The ether linkages and morpholine ring influence electron distribution, affecting reactivity and binding affinity.

Physicochemical Data

Table 1 summarizes critical physicochemical parameters derived from PubChem and computational analyses :

PropertyValue
Molecular FormulaC16H24ClNO4\text{C}_{16}\text{H}_{24}\text{ClNO}_4
Molecular Weight329.82 g/mol
IUPAC Name4-[2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl]morpholin-4-ium chloride
CAS Registry Number56287-43-5
SMILESCC1(OC2=CC=CC=C2O1)CCOCC[NH+]3CCOCC3.[Cl-]
LogP (Predicted)~1.5–2.0
Aqueous SolubilityModerate (enhanced by hydrochloride salt)

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor in drug disposition .

Synthesis and Characterization

Synthetic Pathways

While direct literature on this compound’s synthesis is limited, analogous benzodioxole derivatives are typically synthesized via esterification, alkylation, and quaternization reactions . A plausible route involves:

  • Esterification: Reacting 3,4-(methylenedioxy)phenylacetic acid with methanol and oxalyl chloride to form the methyl ester .

  • Alkylation: Introducing the morpholinoethoxyethyl side chain via nucleophilic substitution or coupling reactions.

  • Salt Formation: Treating the tertiary amine with hydrochloric acid to yield the hydrochloride salt .

Key spectroscopic data for characterization include:

  • 1H ^1\text{H}-NMR: Singlets at δ 6.13 ppm (O–CH–O benzodioxole), δ 3.40–3.80 ppm (morpholine and ethylene protons) .

  • IR: Absence of carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) confirms esterification .

Structural Analogues

Comparative analysis with simpler benzodioxoles, such as 2-methyl-1,3-benzodioxole (PubChem CID: 84167), highlights the impact of substituents on physicochemical behavior :

CompoundMolecular WeightLogPBioactivity
Target Compound329.82~1.8Undetermined
2-Methyl-1,3-benzodioxole136.151.2Flavoring agent
Benzodioxole-5-acetaldehyde164.161.16Intermediate in synthesis

The elongated side chain in the target compound likely enhances interactions with macromolecular targets compared to simpler analogues .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s complex structure positions it as a potential intermediate in synthesizing morpholine-containing drugs, such as analgesics or antivirals. Its benzodioxole core is prevalent in bioactive molecules, including the anticoagulant ticlopidine .

Chemical Biology Probes

Functionalization of the morpholine nitrogen could yield probes for studying lysosomal pH or protein-protein interactions, leveraging morpholine’s endosomal escape properties .

Future Directions

  • Target Validation: Screening against COX isoforms and cancer cell lines to establish structure-activity relationships.

  • Synthetic Optimization: Exploring greener catalysts (e.g., enzymatic esterification) to improve yield and purity.

  • ADME Studies: Assessing bioavailability and metabolic stability in preclinical models.

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